Cytidine, cyclic 2',3'-(hydrogen phosphate), monosodium salt

Descripción general

Descripción

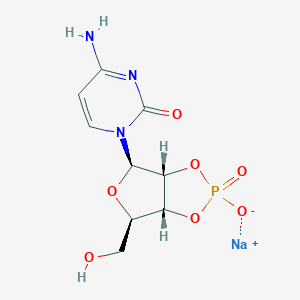

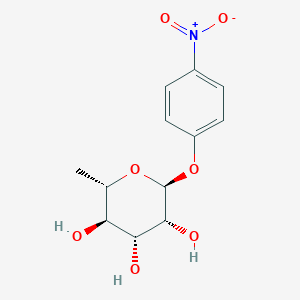

“Cytidine, cyclic 2’,3’-(hydrogen phosphate), monosodium salt” is a nucleotide used in the synthesis of DNA and RNA . It has antiviral and anticancer properties . It is also used as a model substrate for kinetic analysis of various ribonucleases, especially ribonuclease A .

Synthesis Analysis

“Cytidine, cyclic 2’,3’-(hydrogen phosphate), monosodium salt” is used as a compound to synthesize oligoribonucleotides . It is also used as a model substrate for kinetic analysis of various ribonucleases, especially ribonuclease A .Molecular Structure Analysis

The molecular formula of “Cytidine, cyclic 2’,3’-(hydrogen phosphate), monosodium salt” is C9H11N3NaO7P . Its molecular weight is 327.16 g/mol .Chemical Reactions Analysis

“Cytidine, cyclic 2’,3’-(hydrogen phosphate), monosodium salt” is a cyclic nucleotide that plays a significant role in various biochemical and molecular biology research applications . It is used to study RNA metabolism and the mechanisms of RNA splicing and degradation .Physical And Chemical Properties Analysis

“Cytidine, cyclic 2’,3’-(hydrogen phosphate), monosodium salt” is a high purity, high quality nucleotide with strong activator properties . It is soluble in water .Aplicaciones Científicas De Investigación

“Cytidine 2’,3’-cyclic monophosphate monosodium salt” is used as a model substrate for kinetic analysis of various ribonucleases, especially ribonuclease A . Ribonucleases are enzymes that cleave the phosphodiester bonds of RNA. They play a crucial role in many biological processes, including mRNA decay, rRNA processing, and the maturation of transfer RNAs.

In the context of ribonuclease A, the compound is used to investigate the kinetics of the hydrolysis of cytidine 2’,3’-cyclic phosphate to 3’-CMP . The results of these studies can provide insights into the mechanisms of ribonuclease A and other similar enzymes, which can be useful in fields like biochemistry and molecular biology.

The experimental procedures typically involve preparing a solution of the compound and adding it to a solution containing ribonuclease A. The reaction is then monitored over time, often using techniques like spectrophotometry . The rate of 3’-CMP formation can be used to calculate the kinetic parameters of the reaction.

- Cytidine 2’,3’-cyclic monophosphate monosodium salt is used to study RNA metabolism . RNA metabolism refers to the various biochemical processes involved in the production, modification, and degradation of RNA molecules. This compound can be used to investigate these processes in detail.

RNA Metabolism Studies

Mechanisms of RNA Splicing

- This compound is used as a model substrate for kinetic analysis of various ribonucleases, especially ribonuclease A . Ribonucleases are enzymes that cleave the phosphodiester bonds of RNA. They play a crucial role in many biological processes, including mRNA decay, rRNA processing, and the maturation of transfer RNAs.

- Experimental procedures typically involve preparing a solution of the compound and adding it to a solution containing ribonuclease A. The reaction is then monitored over time, often using techniques like spectrophotometry . The rate of 3’-CMP formation can be used to calculate the kinetic parameters of the reaction.

- Cytidine 2’,3’-cyclic monophosphate monosodium salt is used to study the mechanisms of RNA splicing and degradation . RNA splicing is a process that removes introns from pre-mRNA molecules and joins exons together to form mature mRNA.

- Experimental procedures might involve incorporating the compound into pre-mRNA molecules and then monitoring the splicing process using techniques like gel electrophoresis and sequencing . The results of these studies can provide insights into the mechanisms of RNA splicing and can have implications for our understanding of gene expression and regulation.

Kinetic Analysis of Ribonucleases

RNA Splicing and Degradation

Propiedades

IUPAC Name |

sodium;1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2-oxido-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-4-yl]-4-aminopyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N3O7P.Na/c10-5-1-2-12(9(14)11-5)8-7-6(4(3-13)17-8)18-20(15,16)19-7;/h1-2,4,6-8,13H,3H2,(H,15,16)(H2,10,11,14);/q;+1/p-1/t4-,6-,7-,8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQOIXCJUYWSZDW-IAIGYFSYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C3C(C(O2)CO)OP(=O)(O3)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@H]3[C@@H]([C@H](O2)CO)OP(=O)(O3)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3NaO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

633-90-9 (Parent) | |

| Record name | Cytidine, cyclic 2',3'-(hydrogen phosphate), monosodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015718511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID601035991 | |

| Record name | Cytidine 2':3'-cyclic monophosphate monosodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601035991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclic cytidylic acid | |

CAS RN |

15718-51-1 | |

| Record name | Cytidine, cyclic 2',3'-(hydrogen phosphate), monosodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015718511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cytidine 2':3'-cyclic monophosphate monosodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601035991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cytidine, cyclic 2',3'-(hydrogen phosphate), monosodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.179 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Chloro-3-MethylBenzo[B]Thiophene](/img/structure/B97379.png)

![5-Chlorobenzo[b]thiophene-3-acetic acid](/img/structure/B97383.png)

![2-[2-(Methylsulfanyl)ethyl]-1,3-dioxolane](/img/structure/B97389.png)